Cyclooctanone oxime
Overview
Description
Cyclooctanone oxime is an organic compound with the molecular formula C₈H₁₅NO. It is a derivative of cyclooctanone, where the carbonyl group is converted into an oxime group. This compound is known for its crystalline structure and is used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
Cyclooctanone oxime is a type of oxime, a class of compounds that have been studied for their significant roles as acetylcholinesterase reactivators . .
Mode of Action
It is known that oximes, in general, can react with aldehydes and ketones to form oximes or hydrazine . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), serine/threonine kinases glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), Janus tyrosine kinase (JAK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Pharmacokinetics
Its molecular weight is 1412108 , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
It is known that cycloalkanone oximes of ring-size four to fifteen yield lactams upon irradiation in methanol solution . Acyclic ketoximes similarly yield Beckmann-type products in methanol solution .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the Beckmann rearrangements of cyclohexanone oxime and this compound were achieved using a combination of a Brønsted acid and cobalt tetrafluoroborate hexahydrate . Various Brønsted acid catalysts were used to obtain the corresponding lactams in high yields at 80°C .
Biochemical Analysis
Biochemical Properties
For instance, they can be formed from aldehydes or ketones reacting with hydroxylamine .
Molecular Mechanism
It is known that oximes, such as Cyclooctanone oxime, are formed in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Oximes are known to be involved in various metabolic pathways. For instance, the modification module RM030 is used in the biosynthesis of glucosinolates, a class of plant secondary metabolites, for conversion to oxime followed by the addition of a thio-glucose moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooctanone oxime can be synthesized through the reaction of cyclooctanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The general reaction is as follows:
Cyclooctanone+Hydroxylamine Hydrochloride→Cyclooctanone Oxime+Water+Sodium Chloride
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of reactants and the use of efficient mixing and temperature control to ensure high yields and purity. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Cyclooctanone oxime undergoes various chemical reactions, including:
Reduction: It can be reduced to cyclooctylamine using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to cyclooctanone using oxidizing agents such as hydrogen peroxide.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: Cyclooctylamine.
Oxidation: Cyclooctanone.
Substitution: Depending on the nucleophile, various substituted cyclooctane derivatives.
Scientific Research Applications
Cyclooctanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
- Cyclohexanone oxime
- Cyclopentanone oxime
- Cyclododecanone oxime
Cyclooctanone oxime stands out due to its specific reactivity and applications in various fields.
Properties
IUPAC Name |
N-cyclooctylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPUHSVFNHULJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NO)CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148039 | |
Record name | Cyclooctanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-51-7 | |
Record name | Cyclooctanone, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctanone oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanone, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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